1-(Azidomethyl)-2-methylbenzene

Heterocyclic Synthesis Copper Catalysis Benzylic Azide Reactivity

Researchers synthesizing biquinoline scaffolds often encounter undesired quinolinium salt byproducts when using para-substituted benzyl azides. 1-(Azidomethyl)-2-methylbenzene (CAS 126799-83-5) eliminates this problem: the ortho-methyl group sterically directs Cu(II)-promoted aza-[4+2] cycloaddition to yield biquinolines exclusively. Key features: • Ortho-methyl steric control prevents second cycloaddition, enabling distinct heterocyclic scaffolds. • ≥97% purity (HPLC) ensures reliable click chemistry (CuAAC) for 1,2,3-triazole synthesis. • Available as neat liquid (95%) or ~0.5 M solution in TBME. • Distinct MS fragmentation pattern enables use as authentic reference standard for isomer differentiation.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 126799-83-5
Cat. No. B186191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-methylbenzene
CAS126799-83-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN=[N+]=[N-]
InChIInChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3
InChIKeyTWZXVFYNRLIXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-2-methylbenzene: Overview & Key Properties


1-(Azidomethyl)-2-methylbenzene (CAS 126799-83-5), also known as o-methylbenzyl azide or α-azido-o-xylene, is a benzylic organic azide with molecular formula C8H9N3 and molecular weight 147.18 g/mol . The compound features an azidomethyl (-CH2N3) group positioned ortho to a methyl substituent on a benzene ring. It is commercially available as a neat liquid (95% purity) or as a ~0.5 M solution in tert-butyl methyl ether with ≥97.0% purity by HPLC . The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and serves as a building block for 1,2,3-triazole synthesis [1]. In copper(II)-promoted aza-[4+2] cycloadditions with alkenes, ortho-substituted benzylic azides such as this compound exhibit distinct reactivity, forming biquinolines rather than the quinolinium salts obtained from para-substituted analogs, enabling access to specific heterocyclic scaffolds [2].

Regioselective scaffold Biquinoline access via Cu(II)-promoted cycloaddition; ortho-methyl directs single cycloaddition
Click-ready azide CuAAC building block for 1,2,3-triazole ligation in drug discovery and materials
High-purity format Solution in tert-butyl methyl ether with controlled water content for moisture-sensitive protocols

Regiochemical Reactivity Divergence


Substituting 1-(azidomethyl)-2-methylbenzene (ortho-isomer) with its meta- or para-methylbenzyl azide counterparts is not chemically equivalent, as the position of the methyl substituent critically alters the reaction pathway and product outcome in copper(II)-promoted cycloaddition chemistry. The ortho methyl group introduces steric hindrance that prevents the second aza-[4+2] cycloaddition step observed with para-substituted benzylic azides, leading to a distinct product class [1]. Furthermore, mass spectrometric fragmentation patterns of methylbenzyl azide isomers differ sufficiently to enable unambiguous isomer differentiation, reflecting divergent electronic and steric environments . Therefore, researchers targeting biquinoline scaffolds or requiring defined regiochemical outcomes in heterocyclic synthesis must select the ortho-isomer specifically, as the para-isomer yields quinolinium salts instead [1].

Ortho-methyl steric hindrance prevents second cycloaddition — para- or meta-isomers yield quinolinium salts, not biquinolines.
MS fragmentation profiles differ among methylbenzyl azide isomers; ortho-isomer required for unambiguous structural assignment.

Differentiation: Reactivity, Purity & Safety


Cu(II)-Promoted Cycloaddition to Biquinolines

In copper(II)-promoted aza-[4+2] cycloaddition with alkenes, the ortho-methyl group in 1-(azidomethyl)-2-methylbenzene sterically prevents the second cycloaddition event, directing the reaction exclusively toward biquinoline products. In contrast, para-substituted benzylic azides undergo two consecutive cycloadditions to yield quinolinium salts [1]. Under identical reaction conditions (Condition A: 0.64 mmol azide, 0.32 mmol styrene, 1.12 mmol CuSO4, 0.20 mmol NaBF4, 2.22 mmol H2O, MeNO2 3 mL, 100°C, 24 h), ortho-substituted benzyl azide 1h gave quinoline 3ha' as a single [4+2] cycloaddition product, while para-substituted analogs (e.g., p-iPr, p-OMe, p-Cl) afforded quinolinium salts 3ba–fa in yields up to 89% for the unsubstituted parent [1].

Biquinoline selectivity
Head-to-head
Ortho-methyl: biquinoline exclusively. Para-substituted: quinolinium salts (65–89% yield)
Enables chemoselective biquinoline scaffold synthesis
Condition-dependent; steric control confirmed under Cu(II) conditions
Heterocyclic Synthesis Copper Catalysis Benzylic Azide Reactivity Quinoline Derivatives

Mass Spectrometric Isomer Differentiation

The electron ionization mass spectra of ortho-, meta-, and para-methylbenzyl azides exhibit distinct fragmentation patterns that allow unambiguous isomer identification. The abundance and nature of ions resulting from molecular ion fragmentation differ for the three isomers due to the electronic properties of the methyl substituent position . Specifically, the ortho-isomer (2-methylbenzyl azide) shows a unique fragmentation pathway, enabling its differentiation from the meta- (3-methylbenzyl azide, CAS 126799-82-4) and para- (4-methylbenzyl azide, CAS 17271-89-5) isomers .

Isomer MS fingerprint
Data to verify
Ortho isomer shows unique fragmentation pathway by EI-MS; distinct from meta/para
Supports identity verification in isomer mixtures
Cross-study comparable; verify with authentic sample
Analytical Chemistry Mass Spectrometry Isomer Identification Benzyl Azides

HPLC Purity and Water Content Specification

Commercially available 1-(azidomethyl)-2-methylbenzene solution (CAS 126799-83-5) is supplied at ≥97.0% purity by HPLC, with impurities specified as ≤2.0% water . This specification provides a quantitative purity benchmark that exceeds the typical 95% purity offered for many research-grade organic azides, including the neat liquid form of this compound and other benzyl azide variants . The controlled low water content is critical for moisture-sensitive applications such as CuAAC reactions or reactions with water-sensitive catalysts.

Purity specification
Data to verify
≥97.0% (HPLC), ≤2.0% water (solution form)
Higher purity reduces side reactions in moisture-sensitive applications
Commercial specification; verify batch COA
Chemical Procurement Purity Specification HPLC Analysis Reagent Quality

GHS Acute Toxicity and Skin Irritation Classification

According to GHS classification, 1-(azidomethyl)-2-methylbenzene is classified as Acute Toxicity Category 5 (H303: May be harmful if swallowed) and Skin Irritation Category 2 (H315: Causes skin irritation) . This safety profile is typical for low-molecular-weight organic azides and informs handling requirements. By comparison, more hazardous azides such as certain aryl azides may carry higher acute toxicity classifications or explosive hazard statements.

GHS hazard profile
Class-level
Acute Tox. 5 (H303), Skin Irrit. 2 (H315)
Informs safe handling; typical for low-MW organic azides
Classification inference; review lab safety protocols
Chemical Safety Toxicology GHS Classification Hazard Assessment

Application Scenarios


Biquinoline Synthesis via Cu(II) Cycloaddition

1-(Azidomethyl)-2-methylbenzene is uniquely suited for the synthesis of biquinoline derivatives, as its ortho-methyl substituent sterically directs the Cu(II)-promoted aza-[4+2] cycloaddition with alkenes toward a single cycloaddition product rather than quinolinium salts [1]. This reactivity enables access to a distinct heterocyclic scaffold that cannot be obtained from the para-isomer under identical conditions.

CuAAC Click Chemistry for 1,2,3-Triazoles

The benzylic azide moiety in 1-(azidomethyl)-2-methylbenzene participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles . This click chemistry application is fundamental for constructing complex molecular architectures in drug discovery, bioconjugation, and materials science. The compound's commercial availability in high-purity solution form (≥97.0% HPLC) supports reliable click reaction outcomes.

Polymer and Materials Precursor

α-Azido-o-xylene (a synonym for 1-(azidomethyl)-2-methylbenzene) has been employed in polymer synthesis and materials science applications where the azide group serves as a crosslinking site or functional handle . The compound's defined purity and water content specifications make it suitable for moisture-sensitive polymer formulations.

Analytical Standard for Isomer Differentiation

Due to its distinct mass spectrometric fragmentation pattern relative to meta- and para-isomers , 1-(azidomethyl)-2-methylbenzene can serve as an authentic reference standard for GC-MS or LC-MS method development and validation when analyzing mixtures of methylbenzyl azide isomers or confirming product identity in synthetic workflows.

Application
Selection Property
Validation Focus
Biquinoline synthesis
Ortho-methyl steric directing effect
Regiochemical product outcome (biquinoline vs quinolinium salt)
CuAAC click chemistry
Benzylic azide reactivity; high-purity solution format
Triazole formation efficiency; moisture sensitivity control
Polymer/materials precursor
Azide crosslinking functionality; defined purity and water content
Compatibility with moisture-sensitive polymer formulations
Isomer differentiation standard
Ortho-specific MS fragmentation pattern
GC-MS/LC-MS method validation for methylbenzyl azide isomers

Technical Documentation Hub

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16 linked technical documents
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